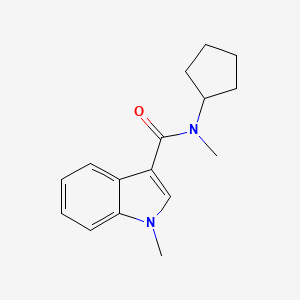
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 277.33 g/mol.
作用機序
The mechanism of action of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes such as PARP, tankyrase, and Wnt signaling pathway. PARP inhibitors work by inhibiting the activity of PARP enzymes, which are involved in DNA repair processes. Tankyrase inhibitors work by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of telomere length and Wnt signaling pathway. Wnt signaling pathway inhibitors work by inhibiting the activity of Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have anti-inflammatory effects and reduce fibrosis in various organs such as the liver and lung.
実験室実験の利点と制限
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to its use in lab experiments. It may have off-target effects, and its efficacy may vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide. It can be studied further for its potential therapeutic applications in various diseases such as cancer, obesity, and fibrosis. Its efficacy and safety can be further evaluated in preclinical and clinical studies. Its mechanism of action can be further elucidated, and its off-target effects can be minimized. New analogs of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized and evaluated for their potential therapeutic applications. Overall, the study of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has the potential to lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with 2-amino-4,5-dimethylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide.
科学的研究の応用
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as PARP (poly(ADP-ribose) polymerase), tankyrase, and Wnt signaling pathway. PARP inhibitors have been studied for their potential in cancer therapy, as they can induce synthetic lethality in cancer cells that have defects in DNA repair pathways. Tankyrase inhibitors have been studied for their potential in the treatment of various diseases such as cancer, obesity, and diabetes. Wnt signaling pathway inhibitors have been studied for their potential in the treatment of various cancers and fibrotic diseases.
特性
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(18)13(8-11)15(19)17(2)10-12-4-3-7-16-9-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXZMLPMSJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)


![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)